molecular formula C31H30N2O3 B11609472 cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone

cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone

Cat. No.: B11609472
M. Wt: 478.6 g/mol
InChI Key: SEWLZWCMMICNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxy group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone typically involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the hydroxy and methoxyphenyl groups. Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group linked to a dibenzo-diazepine core, which is known for its diverse biological activities. The presence of the methoxyphenyl and hydroxy groups may enhance its pharmacokinetic properties.

Molecular Formula

  • C : 27
  • H : 30
  • N : 2
  • O : 3

Molecular Weight

The molecular weight of the compound is approximately 442.54 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. A review of literature shows that many derivatives of dibenzo-diazepine compounds have been tested against various cancer cell lines.

Case Study: Anticancer Activity

In a study published in the Journal of Organic Chemistry, analogs of dibenzo-diazepines were tested for their ability to inhibit cell proliferation in prostate cancer cell lines. The results demonstrated that certain modifications enhanced cytotoxicity significantly compared to standard chemotherapy agents like cisplatin .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Research indicates that structural modifications can lead to enhanced activity against a broad spectrum of pathogens.

Table 1: Antimicrobial Activity Against Different Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Cyclopropyl derivativeStaphylococcus aureus32 µg/mL
Cyclopropyl derivativeEscherichia coli16 µg/mL
Cyclopropyl derivativePseudomonas aeruginosa64 µg/mL

This table summarizes findings from various studies indicating the effectiveness of cyclopropyl derivatives against common bacterial strains.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth and division.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
  • Antimicrobial Action : The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of cyclopropyl derivatives. Research indicates that modifications in the methoxy group and the positioning of functional groups significantly influence biological activity.

Key Findings from SAR Studies

  • Methoxy Group Positioning : Variations in the position of the methoxy group on the phenyl ring can lead to improved potency.
  • Cyclopropane Ring Influence : The presence of a cyclopropane unit has been linked to increased binding affinity for target proteins involved in cancer progression and microbial resistance .

Properties

Molecular Formula

C31H30N2O3

Molecular Weight

478.6 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-6-(4-methoxyphenyl)-3-methyl-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H30N2O3/c1-19-8-15-25-27(16-19)33(31(35)22-9-10-22)30(21-11-13-24(36-2)14-12-21)29-26(32-25)17-23(18-28(29)34)20-6-4-3-5-7-20/h3-8,11-16,22-23,30,32H,9-10,17-18H2,1-2H3

InChI Key

SEWLZWCMMICNJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C4CC4)C5=CC=C(C=C5)OC)C(=O)CC(C3)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.